molecular formula C14H10BrF3O B13928312 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene

1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene

Cat. No.: B13928312
M. Wt: 331.13 g/mol
InChI Key: OTMJTRJGEHBQLU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene typically involves the introduction of the benzyloxy, bromine, and trifluoromethyl groups onto a benzene ring. One common method includes the use of benzyloxybenzene as a starting material, which undergoes bromination and trifluoromethylation under specific conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while the trifluoromethylation can be carried out using trifluoromethyl iodide and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acids.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The benzyloxy group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the benzyloxy group allows for specific interactions and reactivity that are not observed in compounds with only trifluoromethyl or bromine substituents.

Properties

Molecular Formula

C14H10BrF3O

Molecular Weight

331.13 g/mol

IUPAC Name

1-bromo-3-phenylmethoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10BrF3O/c15-11-7-4-8-12(13(11)14(16,17)18)19-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

OTMJTRJGEHBQLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

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